

Application Notes and Protocols for the Synthesis of 3-Nitrobutyrophenone

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Compound of Interest

Compound Name: **3-Nitrobutyrophenone**

Cat. No.: **B1360299**

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Introduction

3-Nitrobutyrophenone is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. Its structure, featuring a ketone and a nitro group on the aromatic ring, allows for a variety of subsequent chemical transformations. The synthesis of **3-Nitrobutyrophenone**, however, presents a classic challenge in electrophilic aromatic substitution. The direct Friedel-Crafts acylation of nitrobenzene with butyryl chloride is notoriously difficult. The strongly electron-withdrawing nitro group deactivates the aromatic ring, rendering it highly resistant to acylation under standard Lewis acid catalysis.

This document outlines a reliable two-step synthetic route to overcome this challenge. The protocol involves the initial synthesis of butyrophenone via the Friedel-Crafts acylation of benzene, followed by the nitration of the butyrophenone intermediate to yield the desired **3-Nitrobutyrophenone**. This method provides a more practical and higher-yielding approach compared to the direct acylation of nitrobenzene.

Overall Synthetic Strategy

The synthesis of **3-Nitrobutyrophenone** is achieved through a two-step process:

- Step 1: Friedel-Crafts Acylation of Benzene: Benzene is acylated with butyryl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to produce butyrophenone.

- Step 2: Nitration of Butyrophenone: The intermediate butyrophenone is then nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the meta-position, yielding **3-Nitrobutyrophenone**.

Experimental Protocols

Step 1: Synthesis of Butyrophenone via Friedel-Crafts Acylation

Materials and Reagents:

Reagent	Molar Mass (g/mol)	Quantity	Moles
Benzene	78.11	100 mL	~1.12
Butyryl chloride	106.55	21.3 g (20 mL)	0.20
Anhydrous Aluminum chloride (AlCl ₃)	133.34	30 g	0.225
Dichloromethane (DCM), anhydrous	-	150 mL	-
5% Hydrochloric acid (HCl)	-	200 mL	-
Saturated Sodium bicarbonate (NaHCO ₃) solution	-	100 mL	-
Brine	-	100 mL	-
Anhydrous Magnesium sulfate (MgSO ₄)	-	-	-

Procedure:

- Reaction Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas). Ensure all glassware is dry.
- Catalyst Suspension: To the flask, add anhydrous aluminum chloride (30 g) and anhydrous dichloromethane (100 mL). Cool the suspension to 0 °C in an ice bath with stirring.
- Addition of Acyl Chloride: Slowly add butyryl chloride (20 mL) dropwise from the dropping funnel to the stirred AlCl_3 suspension over 30 minutes, maintaining the temperature at 0 °C.
- Addition of Benzene: After the addition of butyryl chloride is complete, add benzene (100 mL) dropwise over 30 minutes, again keeping the temperature at 0 °C.
- Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approx. 40 °C for DCM) and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring.
- Work-up: Transfer the mixture to a separatory funnel. Add 50 mL of 5% HCl and shake. Separate the organic layer.
- Extraction and Washing: Wash the organic layer sequentially with 100 mL of 5% HCl, 100 mL of saturated NaHCO_3 solution, and 100 mL of brine.
- Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO_4 , filter, and remove the solvent (DCM) by rotary evaporation.
- Purification: The crude butyrophenone can be purified by vacuum distillation to obtain a colorless oil.

Step 2: Synthesis of 3-Nitrobutyrophenone by Nitration of Butyrophenone

Materials and Reagents:

Reagent	Molar Mass (g/mol)	Quantity	Moles
Butyrophenone	148.20	14.8 g	0.10
Concentrated Sulfuric acid (H ₂ SO ₄)	98.08	50 mL	-
Concentrated Nitric acid (HNO ₃)	63.01	10 mL	~0.16
Crushed Ice	-	300 g	-
Ethanol	-	For recrystallization	-

Procedure:

- Preparation of Nitrating Mixture: In a beaker, carefully add concentrated nitric acid (10 mL) to concentrated sulfuric acid (20 mL) while cooling in an ice bath.
- Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, place butyrophenone (14.8 g) and concentrated sulfuric acid (30 mL). Cool the mixture to 0 °C in an ice-salt bath.
- Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the stirred butyrophenone solution, ensuring the temperature does not rise above 5 °C. The addition should take approximately 30-45 minutes.
- Reaction Completion: After the addition is complete, continue stirring at 0-5 °C for an additional 30 minutes.
- Quenching: Slowly and carefully pour the reaction mixture onto 300 g of crushed ice in a large beaker with constant stirring. A solid precipitate of **3-Nitrobutyrophenone** should form.
- Isolation: Allow the ice to melt completely, then collect the solid product by vacuum filtration.
- Washing: Wash the crude product thoroughly with cold water until the washings are neutral to litmus paper.

- Purification: Recrystallize the crude **3-Nitrobutyrophenone** from ethanol to obtain a purified solid product. Dry the product in a desiccator.

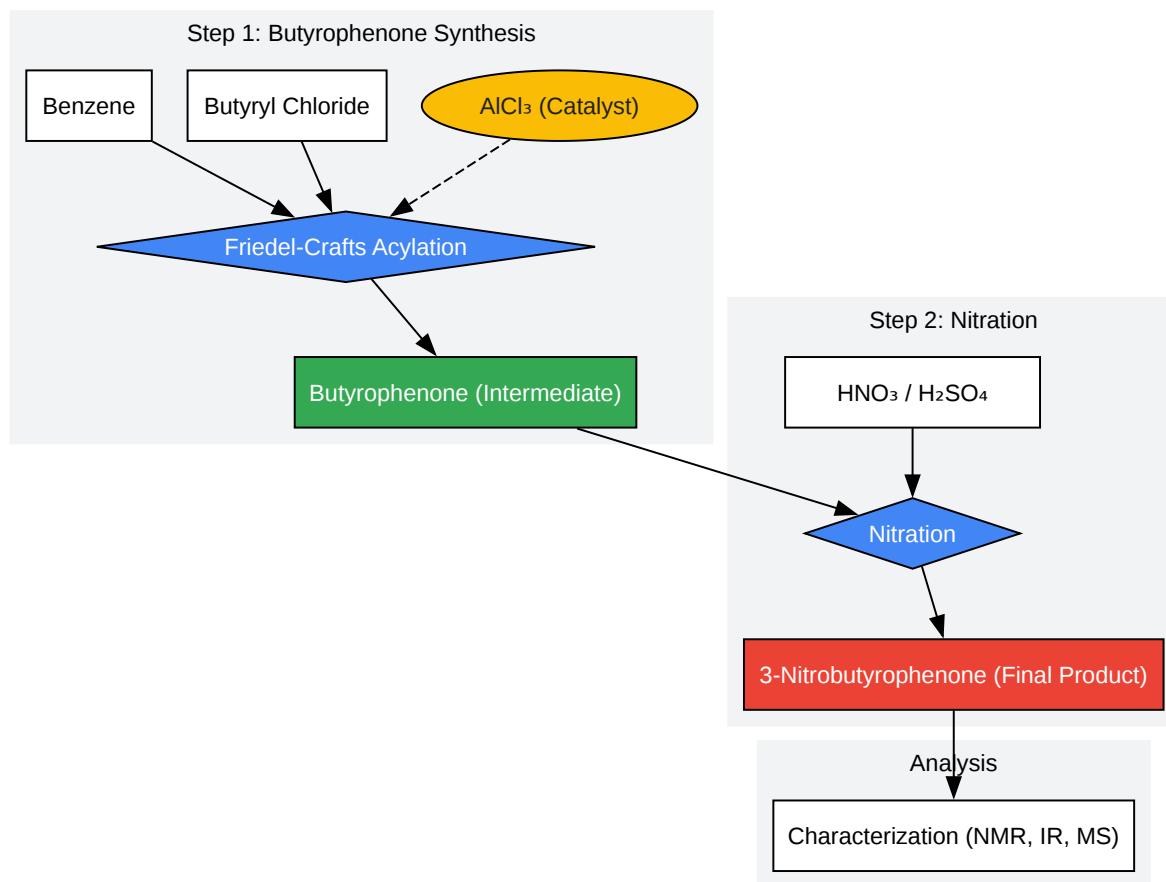
Characterization Data for **3-Nitrobutyrophenone**

The synthesized **3-Nitrobutyrophenone** can be characterized by various spectroscopic methods. The expected data is summarized below.

Technique	Expected Data
¹ H NMR	Aromatic protons will appear as complex multiplets in the range of δ 7.5-8.5 ppm. The aliphatic protons of the butyryl group will show characteristic signals: a triplet around δ 3.0-3.2 ppm (α -CH ₂), a sextet around δ 1.7-1.9 ppm (β -CH ₂), and a triplet around δ 0.9-1.1 ppm (γ -CH ₃).
¹³ C NMR	The carbonyl carbon should appear around δ 195-200 ppm. Aromatic carbons will be in the range of δ 120-150 ppm. The aliphatic carbons will be observed at approximately δ 38 (α -CH ₂), δ 18 (β -CH ₂), and δ 14 (γ -CH ₃).
IR (Infrared) Spectroscopy	Strong absorption for the carbonyl group (C=O) around 1690-1710 cm ⁻¹ . Characteristic strong asymmetric and symmetric stretching vibrations for the nitro group (NO ₂) around 1530 cm ⁻¹ and 1350 cm ⁻¹ , respectively. Aromatic C-H stretching above 3000 cm ⁻¹ and C=C stretching in the 1450-1600 cm ⁻¹ region.
Mass Spectrometry (MS)	The molecular ion peak (M ⁺) is expected at m/z = 193. Key fragmentation patterns would involve the loss of the propyl group and the nitro group. A prominent fragment is often observed at m/z 105, corresponding to the benzoyl cation. ^[1]

Visualizations

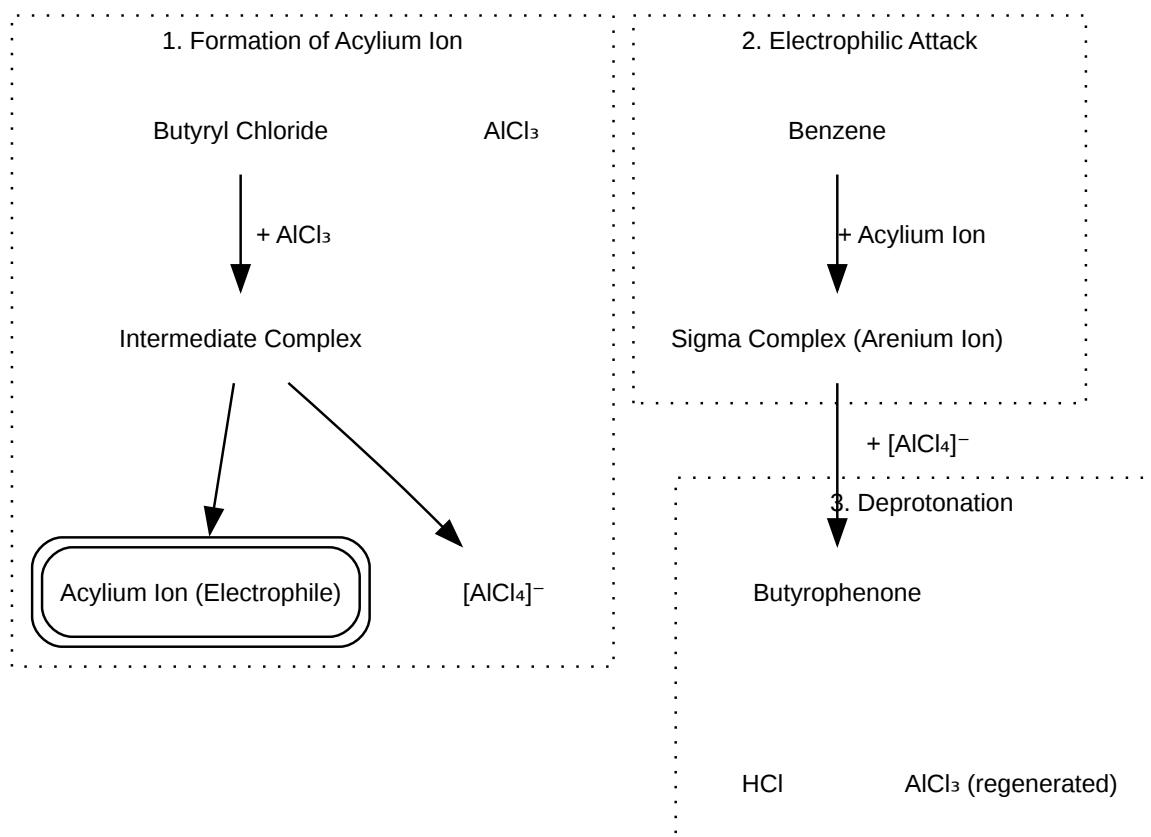
Logical Workflow for the Synthesis of 3-Nitrobutyrophenone

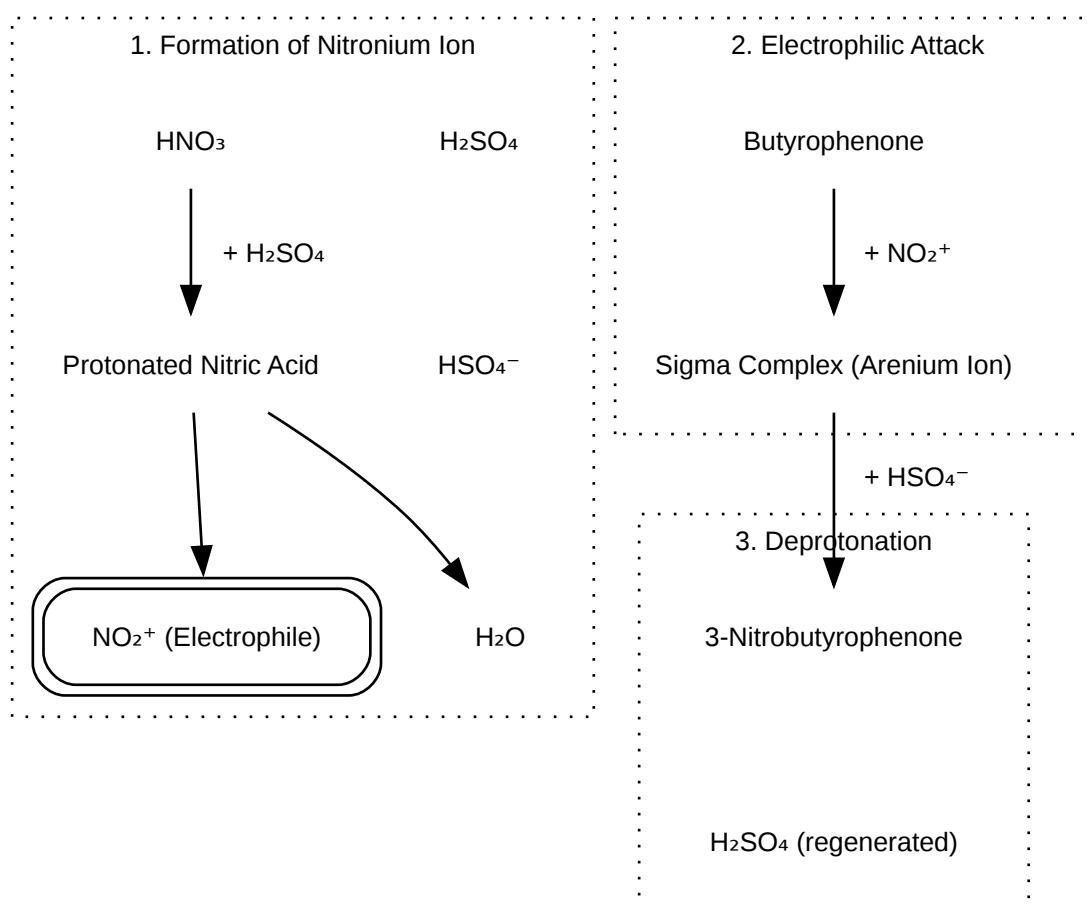


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Caption: Overall workflow for the two-step synthesis of **3-Nitrobutyrophenone**.

Reaction Mechanism: Friedel-Crafts Acylation of Benzene



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References

- 1. Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure - PMC [pmc.ncbi.nlm.nih.gov]
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